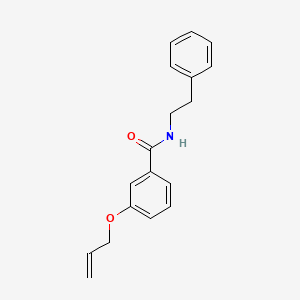
4-(anilinocarbonyl)-2-methoxyphenyl acetate
Descripción general
Descripción
4-(Anilinocarbonyl)-2-methoxyphenyl acetate, also known as AMPA, is a chemical compound that has been studied for its potential applications in scientific research. AMPA belongs to a class of compounds known as benzamide derivatives, which have been shown to have a variety of biological activities. In
Aplicaciones Científicas De Investigación
4-(anilinocarbonyl)-2-methoxyphenyl acetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. This makes this compound a potential target for the development of drugs to treat neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for the development of cancer therapies. Additionally, this compound has been studied for its potential use as a tool in drug discovery, as it can be used to screen for compounds that modulate glutamate receptor activity.
Mecanismo De Acción
4-(anilinocarbonyl)-2-methoxyphenyl acetate acts as a positive allosteric modulator of this compound receptors, which are a type of glutamate receptor found in the central nervous system. By binding to the receptor at a site distinct from the glutamate binding site, this compound enhances the activity of the receptor and increases the flow of ions into the cell. This leads to increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its interaction with this compound receptors. Activation of this compound receptors leads to increased excitatory neurotransmission, which can have a variety of effects on the nervous system. In addition, this compound has been shown to have anti-proliferative effects on cancer cells, which may be related to its effects on glutamate receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(anilinocarbonyl)-2-methoxyphenyl acetate in lab experiments is its specificity for this compound receptors, which allows for targeted modulation of glutamate receptor activity. Additionally, this compound is relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or proteins in addition to this compound receptors.
Direcciones Futuras
There are several future directions for research on 4-(anilinocarbonyl)-2-methoxyphenyl acetate. One area of interest is the development of drugs that target this compound receptors for the treatment of neurological disorders. Additionally, further studies are needed to explore the potential anti-cancer effects of this compound and its derivatives. Finally, research is needed to better understand the specific mechanisms by which this compound modulates glutamate receptor activity, which may lead to the development of more targeted drugs.
Propiedades
IUPAC Name |
[2-methoxy-4-(phenylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(18)21-14-9-8-12(10-15(14)20-2)16(19)17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKPBICFGLMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)

![4-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398954.png)
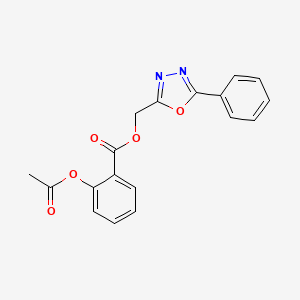
![3-{[(3-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398971.png)

![ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4398980.png)
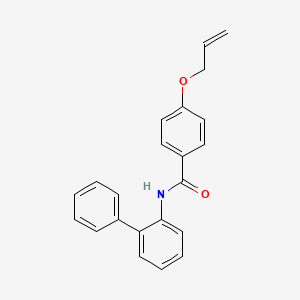
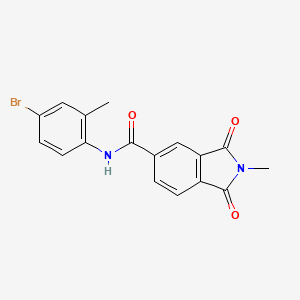
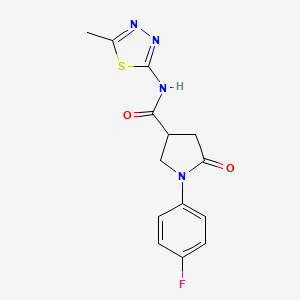
![ethyl {4-[(3-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B4399005.png)
![1-methyl-4-[3-(phenylthio)propyl]piperazine hydrochloride](/img/structure/B4399006.png)
